![molecular formula C19H14ClN3O2S B1226157 2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-3-imidazo[1,2-a]pyridinyl)acetamide](/img/structure/B1226157.png)
2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-3-imidazo[1,2-a]pyridinyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-3-imidazo[1,2-a]pyridinyl)acetamide is an imidazopyridine.
Scientific Research Applications
Potential for Peripheral Benzodiazepine Receptor Probes
A significant application of imidazo[1,2-a]pyridine derivatives is their potential as probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT (Single Photon Emission Computed Tomography). This was demonstrated in research involving various analogues, highlighting their high affinity and selectivity for PBR (Katsifis et al., 2000).
Application in Cytotoxicity Studies Against Cancer Cell Lines
Imidazo[1,2-a]pyridine derivatives have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. These studies provide insight into the potential of these compounds as inhibitors against certain cancer cell lines, highlighting their therapeutic potential in cancer treatment (Ding et al., 2012).
Use as Fluorescent Probes for Mercury Ion Detection
The one-pot reaction synthesis of imidazo[1,2-a]pyridine derivatives has led to the development of efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application is significant for environmental and analytical chemistry (Shao et al., 2011).
Radiolabelling for Imaging Peripheral Benzodiazepine Receptors
Imidazo[1,2-a]pyridine derivatives have been used in the synthesis and radiolabelling of tracer molecules like CLINDE for imaging Peripheral Benzodiazepine Receptors, specifically using PET imaging techniques. This demonstrates their utility in diagnostic radiology (Gang, 2006).
Antibacterial and Antifungal Activities
Some derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise in antibacterial and antifungal activities, indicating their potential use in the development of new antimicrobial agents (Ladani et al., 2009).
Antiviral Agent Development
Imidazo[1,2-a]pyridine derivatives have been designed and tested as antirhinovirus agents. The structure-activity relationships of these compounds provide insights into their potential as therapeutic agents against human rhinovirus (Hamdouchi et al., 1999).
properties
Product Name |
2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-3-imidazo[1,2-a]pyridinyl)acetamide |
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Molecular Formula |
C19H14ClN3O2S |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C19H14ClN3O2S/c20-13-6-8-14(9-7-13)25-12-17(24)22-19-18(15-4-3-11-26-15)21-16-5-1-2-10-23(16)19/h1-11H,12H2,(H,22,24) |
InChI Key |
ORMCSTJORVCAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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